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Compound of Interest

Compound Name: Abd110

Cat. No.: B12379177

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of Abd110, a Proteolysis Targeting
Chimera (PROTAC) designed to degrade the Ataxia Telangiectasia and Rad3-related (ATR)
kinase, against other protein kinases. Due to the limited public availability of a comprehensive
kinase panel screening for Abd110, this guide presents the known selectivity of Abd110
alongside the broader selectivity profile of its parent ATR inhibitor, VE-821. This approach
allows for an objective assessment of the warhead's intrinsic selectivity while highlighting the
specific targeting action of the Abd110 degrader.

Executive Summary

Abd110 is a novel PROTAC that leverages the E3 ubiquitin ligase cereblon to induce the
targeted degradation of ATR kinase.[1] Published data consistently demonstrates that Abd110
selectively degrades ATR without significantly affecting the closely related kinases ATM and
DNA-PKcs.[1] This selectivity is crucial for therapeutic applications, as off-target effects on
these critical DNA damage response kinases could lead to unintended cellular consequences.
The parent inhibitor of Abd110, VE-821, also exhibits high selectivity for ATR over other
kinases, providing a strong foundation for the targeted action of Abd110.

Data Presentation: Kinase Selectivity Profile

The following tables summarize the available quantitative data on the selectivity of Abd110 and
its parent inhibitor, VE-821.
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Table 1: Known Selectivity of Abd110

Target Kinase Method Endpoint Result Reference
Selectively
Protein decreases ATR
ATR Western Blot ) [1]
Degradation and phospho-
ATR levels

No significant
ATM Western Blot Protein Levels effect on ATM [1]

levels

No significant
DNA-PKcs Western Blot Protein Levels effect on DNA- [1]

PKcs levels

Note: Quantitative DC50 values for Abd110 against a broad kinase panel are not currently
publicly available.

Table 2: Kinase Selectivity Profile of VE-821 (Abd110 Parent Inhibitor)

Fold Selectivity vs.

Target Kinase IC50 / Ki ATR (Ki) Reference
ATR Ki =13 nM - [21[3]

ATM Ki =16 pM >1230x [2]

DNA-PK Ki=2.2 pM >169x [2]

mTOR Ki>1puM >76X [2][3]

PI3Ky Ki=3.9 uM >300x [2]

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to assess
the selectivity of Abd110 and VE-821.
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Kinase Inhibition Assay (for VE-821)

This protocol outlines a typical radiometric assay to determine the half-maximal inhibitory
concentration (IC50) or the inhibitor constant (Ki) of a compound against a panel of kinases.

Objective: To quantify the potency and selectivity of an inhibitor against a range of protein
kinases.

Materials:

e Recombinant protein kinases

o Specific peptide substrates for each kinase
o [y-33P]ATP (radiolabeled ATP)

» Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT,
0.01% Tween-20)

e Test compound (VE-821) serially diluted in DMSO
e 96-well filter plates
e Scintillation counter

Procedure:

Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific
recombinant kinase, and its corresponding peptide substrate.

o Compound Addition: Add serial dilutions of VE-821 (or DMSO as a vehicle control) to the
wells.

« Initiation of Reaction: Start the kinase reaction by adding [y-33P]ATP.

 Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing
the kinase to phosphorylate its substrate.

» Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
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e Washing: Transfer the reaction mixture to a filter plate and wash several times with a wash
buffer (e.g., 1% phosphoric acid) to remove unincorporated [y-33P]ATP.

o Detection: Dry the filter plate and measure the amount of incorporated radiolabel in each well
using a scintillation counter.

» Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration
relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the
inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the
IC50 value. Ki values can be derived from IC50 values using the Cheng-Prusoff equation.

Western Blotting for Protein Degradation (for Abd110)

This protocol describes the use of Western blotting to assess the degradation of a target
protein following treatment with a PROTAC.

Objective: To determine the extent and selectivity of target protein degradation induced by a
PROTAC.

Materials:

e Cell line of interest (e.g., a cancer cell line)

e Abd110

o Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
o BCA protein assay kit

e SDS-PAGE gels and running buffer

o Transfer apparatus and PVDF membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

o Primary antibodies specific for ATR, ATM, DNA-PKcs, and a loading control (e.g., B-actin or
GAPDH)
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o HRP-conjugated secondary antibodies
e Chemiluminescent substrate

e Imaging system

Procedure:

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with
various concentrations of Abd110 or DMSO (vehicle control) for a specified duration (e.g.,
24 hours).

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay to ensure equal loading.

SDS-PAGE: Denature the protein lysates and separate them by size using SDS-
polyacrylamide gel electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent
non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the
target proteins (ATR, ATM, DNA-PKcs) and a loading control overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate
HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: After further washing, apply a chemiluminescent substrate to the membrane and
visualize the protein bands using an imaging system.

Analysis: Quantify the band intensities and normalize the levels of the target proteins to the
loading control to determine the percentage of protein degradation compared to the vehicle-
treated control.
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Caption: ATR signaling pathway activated by DNA damage.

Experimental Workflow for Assessing Abd110
Selectivity
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Caption: Experimental workflow for determining Abd110 selectivity.

Workflow for Assessing Abd110 Selectivity
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Mechanism of Action of Abd110
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Caption: Mechanism of Abd110 as an ATR protein degrader.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12379177#assessing-the-selectivity-of-abd110-for-
atr-over-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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